(E)-3-(naphthalen-1-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Description
(E)-3-(naphthalen-1-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, also known as NAPH, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAPH is a pyrazole derivative that has been synthesized through a variety of methods and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Photocatalytic Hydrogen Production
A study introduced a novel ligand and its nickel (ii) complex that demonstrated higher sensitization activity on the TiO2 semiconducting system. These molecules facilitate photocatalytic hydrogen production from water using visible light, showcasing long-term stability and significant efficiency in hydrogen generation (Bala, Mondal, Goswami, Pal, & Mondal, 2014).
Fluorescent Sensing for Metal Ions
Research on a new fluorescent sensor highlighted its selectivity and sensitivity towards Zn2+ and Mg2+ ions, making it useful for monitoring intracellular metal ion levels. The sensor's design incorporates a naphthalene group and a pyrazole carbohydrazide, enabling high fluorescence enhancements through chelation-enhanced fluorescence (CHEF) effect (Dhara, Guchhait, Mukherjee, Mukherjee, & Bhattacharya, 2016).
Anticonvulsant Potential
A series of 2-pyrazoline derivatives, including compounds with naphthalene-1-yl and pyridine-2-yl groups, were synthesized and evaluated for anticonvulsant activity. Some derivatives showed appreciable efficacy in maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, indicating potential as anticonvulsant agents (Bhandari, Tripathi, & Saraf, 2013).
Conducting Polymers Synthesis
Research on derivatized bis(pyrrol-2-yl) arylenes, which include naphthalene derivatives, explored their use in electrochemical polymerization. These studies contribute to the development of conducting polymers with low oxidation potentials, showing promise for stable, electrically conducting materials (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Heterocyclic Synthesis for Medicinal Applications
N-1-Naphthyl-3-oxobutanamide was used in heterocyclic synthesis to produce compounds with potential medicinal applications. This research demonstrates the chemical versatility and potential pharmacological uses of naphthyl-containing compounds in creating bioactive molecules (Hussein, Gad-Elkareem, El-Adasy, & Othman, 2009).
properties
IUPAC Name |
3-naphthalen-1-yl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(25-22-13-15-8-3-4-11-21-15)19-12-18(23-24-19)17-10-5-7-14-6-1-2-9-16(14)17/h1-13H,(H,23,24)(H,25,26)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUWANDJULQUFZ-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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